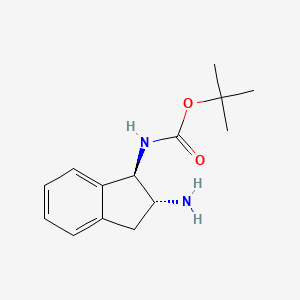

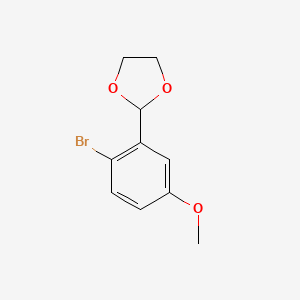

2-(2-溴-5-甲氧基苯基)-1,3-二氧杂环戊烷

概述

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar structure was synthesized from an aryl methyl ether precursor in five steps with an overall yield of 34% . Another study reported the synthesis of a 2-methyl-1,3-dioxolane derivative with a 75% yield using bromination . These methods suggest that the synthesis of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" could potentially be achieved through similar synthetic routes, possibly involving the bromination of a methoxyphenyl-substituted 1,3-dioxolane.

Molecular Structure Analysis

The molecular structure and conformation of a related dioxane compound were analyzed using NMR and X-ray diffraction, revealing that the molecule exists in a chair conformation with equatorial orientation of the substituents . Although the compound is a dioxolane, not a dioxane, this information can be useful in predicting its conformational preferences, as both dioxolanes and dioxanes share a similar heterocyclic ether backbone.

Chemical Reactions Analysis

The reactivity of related compounds includes reactions such as ketalization, which was optimized for a dioxolane derivative with an 85% yield . The cationic polymerization of a methylene-substituted dioxolane derivative was also studied, indicating that the methoxy substituents on the benzene ring can influence the polymerization and cyclization reactions . These studies suggest that "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" may also undergo similar chemical transformations, with its reactivity potentially influenced by the bromo and methoxy substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting points, and stability of dioxolane derivatives can be influenced by their substituents and the overall molecular structure . The presence of bromo and methoxy groups in the compound of interest would likely affect its polarity, reactivity, and interaction with solvents and other chemicals.

科学研究应用

化学重排和合成

- Wagner–Meerwein 重排: 化合物1-溴-4-[羟基双(4-甲氧基苯基)甲基]五环[4.3.0.02,5.03,8.04,7]壬烷-9-螺-2′-[1,3]二氧杂环戊烷在甲酸中发生了Wagner–Meerwein重排,展示了该化合物的反应性和化学转化潜力(Hasegawa et al., 1993)。

- 三唑酮的一步合成: 开发了一种用于2-(2-溴-5-甲氧基苯基)-5-(3-芳基亚烯基)-1,3-噻唑并[3,2-b]-1,2,4-三唑-6-(5H)-酮的一步合成方法,展示了该化合物在创建复杂分子中的实用性(Vijaya Raj & Narayana, 2006)。

光致变色和光学性质

- 光致变色二芳基乙烯合成: 合成了1-(2-甲氧基苯基)-2-[2-甲基-5-(1,3-二氧杂环戊烷)-3-噻吩基]全氟环戊烷,这种化合物在创建具有潜在光学记录应用的光致变色材料中的用途(Ding et al., 2013)。

聚合物合成和应用

- 聚合物化学行为: 对类似化合物2-芳基-5-亚甲基-1,3-二氧杂环戊烷-4-酮的聚合物化学行为进行了研究,突显了使用2-(2-溴-5-甲氧基苯基)-1,3-二氧杂环戊烷衍生物在聚合物化学领域中的潜力(Zeuner et al., 1995)。

- 聚合物的热降解: 对聚合物的热降解进行研究,如聚[2-苯基-1,3-二氧杂环戊烷-4-基)甲基丙烯酸甲酯],可以了解类似二氧杂环戊烷化合物衍生的聚合物的稳定性和降解途径(Coskun et al., 1998)。

纳米粒子形成

- 荧光发射纳米粒子: 制备了从聚芴烯制备纳米粒子的方法,涉及化合物如(溴)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenyl钯,展示了使用类似二氧杂环戊烷衍生物开发明亮、发射调谐纳米粒子的潜力(Fischer et al., 2013)。

安全和危害

As with any chemical compound, handling “2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity.

未来方向

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity if it’s intended to be a drug.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

属性

IUPAC Name |

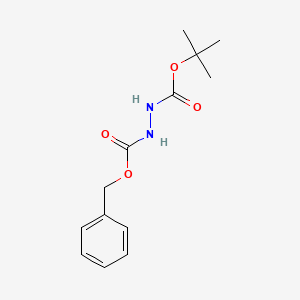

2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBDCPFMXOLYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458051 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane | |

CAS RN |

98015-07-7 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。